

Ofirnoflast: A NEK7-Targeted Inhibitor for NLRP3 Inflammasome Modulation

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Compound of Interest

Compound Name: Ofirnoflast

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as a targeted inhibitor of NIMA-related kinase 7 (NEK7). By engaging an allosteric site on NEK7, **Ofirnoflast** disrupts the crucial interaction between NEK7 and the NOD-like receptor family pyrin domain-containing 3 (NLRP3), a key step in the activation of the NLRP3 inflammasome. This inhibitory action prevents the downstream cascade of inflammatory events, including the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, the release of pro-inflammatory cytokines IL-1 β and IL-18, and the induction of pyroptotic cell death. This technical guide provides a comprehensive overview of **Ofirnoflast**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its characterization.

Introduction: The Role of NEK7 in NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system's response to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, and neuroinflammatory disorders.[2]

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

- Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1 β expression through the NF- κ B signaling pathway.[3]
- Activation (Signal 2): A diverse array of stimuli, such as ATP, pore-forming toxins, and crystalline substances, triggers the assembly and activation of the inflammasome complex. [4]

NEK7 has been identified as an essential component for NLRP3 inflammasome activation.[3] [5] Its role, however, is independent of its kinase activity and is instead reliant on its function as a scaffolding protein.[3] Downstream of potassium efflux, NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3, facilitating the oligomerization of the NLRP3 inflammasome complex.[4][5] This NEK7-NLRP3 interaction is a critical checkpoint for inflammasome assembly and subsequent downstream signaling.

Ofirnoflast: Mechanism of Action

Ofirnoflast is a novel, orally bioavailable allosteric inhibitor of NEK7.[1][6][7] It is designed to specifically interrupt the inflammatory cascade by preventing the formation and promoting the disassembly of the NLRP3 inflammasome complex.[7]

Key aspects of **Ofirnoflast**'s mechanism of action include:

- Allosteric Binding: **Ofirnoflast** engages an allosteric site adjacent to the ATP-binding pocket of NEK7.[1][6] This binding induces a unique conformational change in NEK7, stabilizing it in a state that is incompatible with NLRP3 binding.[1][6]
- Disruption of NEK7-NLRP3 Interaction: By altering the conformation of NEK7, **Ofirnoflast** effectively blocks its scaffolding function, preventing the crucial interaction with NLRP3 that is required for inflammasome assembly.[1][6]
- Upstream Inhibition: **Ofirnoflast** acts upstream of caspase-1 activation, ASC speck formation, pyroptosis, and the release of mature IL-1 β and IL-18.[1][6]

This targeted approach offers a potential therapeutic advantage over broader anti-inflammatory agents by specifically targeting a key node in the inflammatory pathway.[1]

Quantitative Efficacy Data

While specific IC₅₀ values for **Ofirnoflast** are not yet publicly available in the provided search results, preclinical and clinical data demonstrate its potent inhibitory effects on the NLRP3 inflammasome pathway.

Parameter	Cell Type/Model	Effect of Ofirnoflast	Citation
IL-1 β , TNF- α , IL-6, and IL-18 Release	Healthy Volunteers (Phase 1)	Significantly reduced serum levels to baseline compared to placebo (P < 0.001)	[8]
ASC Speck Formation	THP-1 macrophages, iPSC-derived microglia	Suppressed ASC speck formation	[1][6][8]
IL-1 β Release	THP-1 macrophages, iPSC-derived microglia	Suppressed IL-1 β release	[1][6]
Pyroptotic Cell Death	THP-1 macrophages, iPSC-derived microglia	Suppressed pyroptotic cell death	[1][6]
Caspase-1 and Caspase-8 Activity	Primary Myelodysplastic Syndrome (MDS) and leukemia cell lines	Suppressed activity by approximately 2-fold (P = 0.006)	[8]
Erythroid Differentiation Block	CMML and MDS patient-derived cells	6-fold reversal of the block (P < 0.0001)	[8]
Leukemic Burden	MDS/AML and CMML patient-derived xenograft models	Reduced by ~3-fold (P = 0.005 and P = 0.04, respectively)	[8]
Hematologic Improvement-Erythroid (HI-E) Response Rate	Lower-risk MDS patients (Phase 2a)	72% (13/18) of patients achieved HI-E at Week 16	[4]
Hemoglobin Increase in Responders	Lower-risk MDS patients (Phase 2a)	Median increase of 3.5 g/dL	[4]
Inflammation and Histopathological Damage	Murine DSS-induced colitis model	Ameliorated inflammation and damage	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NEK7 inhibitors like **Ofirnoflast**.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for NEK7-NLRP3 Interaction

This assay is designed to quantify the interaction between NEK7 and NLRP3 and to screen for inhibitors that disrupt this binding.

Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity.^[10] One protein is labeled with the donor and the other with the acceptor. Inhibition of the interaction leads to a decrease in the FRET signal.

Materials:

- Recombinant human NEK7 protein (e.g., His-tagged)
- Recombinant human NLRP3 protein (e.g., GST-tagged)
- Anti-His antibody conjugated to Europium cryptate (donor)
- Anti-GST antibody conjugated to d2 (acceptor)
- Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume microplates
- TR-FRET-compatible plate reader

Protocol:

- Reagent Preparation: Prepare serial dilutions of the test compound (e.g., **Ofirnoflast**) in the assay buffer.

- **Reaction Setup:** In a 384-well plate, add the following components in order:
 - Test compound or vehicle control.
 - A pre-mixed solution of His-NEK7 and GST-NLRP3.
 - A pre-mixed solution of Eu-anti-His and d2-anti-GST antibodies.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
- **Measurement:** Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Eu and 665 nm for d2) after a time delay.
- **Data Analysis:** Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay: IL-1 β Release in THP-1 Macrophages

This assay measures the ability of an inhibitor to block the release of mature IL-1 β from inflammasome-activated cells.

Principle: LPS-primed THP-1 macrophages are stimulated with an NLRP3 activator (e.g., Nigericin or ATP) to induce inflammasome activation and IL-1 β secretion. The concentration of IL-1 β in the cell supernatant is then quantified by ELISA.

Materials:

- THP-1 human monocytic cell line
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or ATP

- RPMI-1640 medium with 10% FBS
- Human IL-1 β ELISA kit
- 96-well cell culture plates

Protocol:

- Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
- Priming (Signal 1): Replace the medium with fresh serum-free medium and prime the cells with LPS (e.g., 1 μ g/mL) for 3-4 hours.
- Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., **Ofirnoflast**) or vehicle control for 1 hour.
- Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 μ M) for 45 minutes or ATP (e.g., 5 mM) for 30 minutes.
- Sample Collection: Collect the cell culture supernatants.
- ELISA: Measure the concentration of secreted IL-1 β in the supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-1 β concentration against the inhibitor concentration and determine the IC₅₀ value.

Cellular Assay: ASC Speck Formation by Immunofluorescence Microscopy

This assay provides a visual and quantifiable measure of inflammasome activation by detecting the formation of ASC specks.[\[11\]](#)

Principle: Upon inflammasome activation, the adaptor protein ASC polymerizes into a large, single perinuclear structure called the "ASC speck."[\[11\]](#) This can be visualized by immunofluorescence microscopy.

Materials:

- THP-1 cells or other suitable macrophage cell line
- PMA, LPS, and Nigericin/ATP
- Primary antibody against ASC
- Fluorescently labeled secondary antibody
- DAPI for nuclear staining
- Paraformaldehyde (PFA) for fixation
- Triton X-100 for permeabilization
- Fluorescence microscope

Protocol:

- Cell Culture and Treatment: Seed and differentiate THP-1 cells on glass coverslips in a multi-well plate. Prime and treat with the inhibitor and activator as described in the IL-1 β release assay.
- Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
- Immunostaining: Block non-specific binding sites and then incubate with the primary anti-ASC antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
- Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
- Quantification: Count the number of cells with ASC specks (visible as a single, bright fluorescent dot) and the total number of cells in multiple fields of view. Calculate the percentage of cells with ASC specks for each treatment condition.

Cellular Assay: Pyroptosis Measurement by Lactate Dehydrogenase (LDH) Release

This assay quantifies cell death via pyroptosis by measuring the release of the cytosolic enzyme LDH into the cell culture supernatant.[\[1\]](#)[\[12\]](#)

Principle: Pyroptosis results in the rupture of the cell membrane, leading to the release of intracellular contents, including LDH.[\[12\]](#) The amount of LDH in the supernatant is proportional to the number of pyroptotic cells and can be measured using a colorimetric assay.[\[1\]](#)

Materials:

- Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
- LPS and Nigericin/ATP
- LDH cytotoxicity assay kit
- 96-well cell culture plates

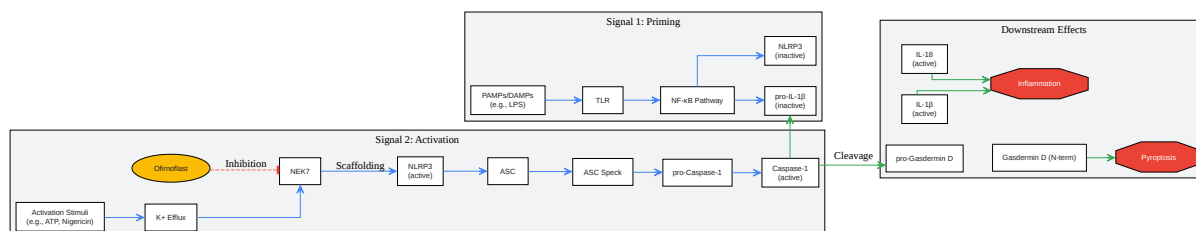
Protocol:

- **Cell Culture and Treatment:** Culture, prime, and treat the cells with the inhibitor and activator in a 96-well plate as described previously. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
- **Sample Collection:** Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
- **LDH Assay:** Perform the LDH assay on the supernatants according to the manufacturer's instructions. This typically involves adding a substrate that is converted into a colored product by LDH.
- **Measurement:** Read the absorbance at the appropriate wavelength using a plate reader.

- **Data Analysis:** Calculate the percentage of cytotoxicity (LDH release) for each condition relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the inhibitor concentration to determine the IC₅₀ value.

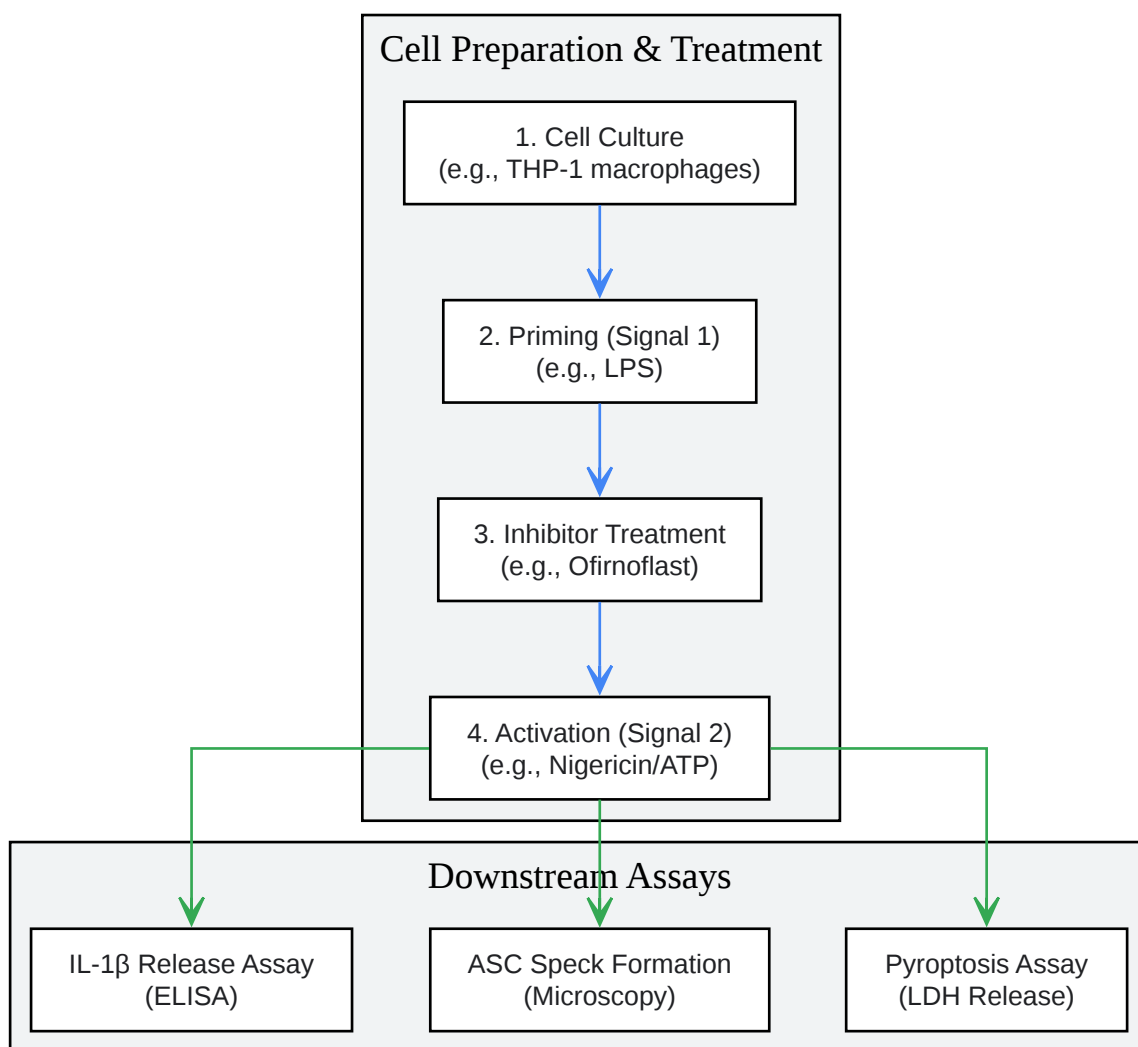
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.



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Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of **Ofirnoflast**.



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Caption: General experimental workflow for evaluating **Ofirnoflast**'s efficacy in cellular assays.

Conclusion

Ofirnoflast represents a promising, mechanistically distinct therapeutic candidate for a range of inflammatory diseases driven by aberrant NLRP3 inflammasome activation.^[1] Its targeted inhibition of the NEK7-NLRP3 interaction provides a specific and upstream point of intervention in the inflammatory cascade. The data and protocols presented in this technical guide offer a framework for researchers and drug developers to further investigate and characterize the therapeutic potential of **Ofirnoflast** and other NEK7-targeted inhibitors. As **Ofirnoflast** progresses through clinical trials, its efficacy and safety profile will be further elucidated,

potentially offering a new treatment paradigm for patients with debilitating inflammatory conditions.[10]

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